(R)-4-Phenoxy-mandelonitrile
(R)-4-Phenoxy-mandelonitrile
Brand Name:
Vulcanchem
CAS No.:
121986-00-3
VCID:
VC20901136
InChI:
InChI=1S/C14H11NO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H/t14-/m0/s1
SMILES:
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C#N)O
Molecular Formula:
C14H11NO2
Molecular Weight:
225.24 g/mol
(R)-4-Phenoxy-mandelonitrile
CAS No.: 121986-00-3
Cat. No.: VC20901136
Molecular Formula: C14H11NO2
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121986-00-3 |
|---|---|
| Molecular Formula | C14H11NO2 |
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | (2R)-2-hydroxy-2-(4-phenoxyphenyl)acetonitrile |
| Standard InChI | InChI=1S/C14H11NO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H/t14-/m0/s1 |
| Standard InChI Key | VDFMGGBUOZRVAV-AWEZNQCLSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)[C@H](C#N)O |
| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C#N)O |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C#N)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator